Bis(2,6-dimethoxyphenyl) telluride
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Overview
Description
Bis(2,6-dimethoxyphenyl) telluride is an organotellurium compound characterized by the presence of two 2,6-dimethoxyphenyl groups attached to a tellurium atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2,6-dimethoxyphenyl) telluride can be synthesized through the reaction of 2,6-dimethoxyphenyllithium with tellurium tetrachloride. The reaction typically involves the following steps :
- Preparation of 2,6-dimethoxyphenyllithium by reacting 2,6-dimethoxyphenyl bromide with lithium metal in anhydrous ether.
- Reaction of the resulting 2,6-dimethoxyphenyllithium with tellurium tetrachloride in an inert atmosphere to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar laboratory procedures with scale-up considerations. Industrial production would likely involve optimization of reaction conditions, purification processes, and safety measures to handle tellurium compounds.
Chemical Reactions Analysis
Types of Reactions
Bis(2,6-dimethoxyphenyl) telluride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can yield tellurium-containing anions.
Substitution: Halogen exchange reactions can occur, where halides are substituted with other halogens or pseudohalogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often involve reagents like sodium halides or thiocyanates.
Major Products Formed
Oxidation: Products include tellurium dioxide and related oxides.
Reduction: Products include tellurium-containing anions and elemental tellurium.
Substitution: Products include various halogenated or pseudohalogenated derivatives.
Scientific Research Applications
Bis(2,6-dimethoxyphenyl) telluride has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mechanism of Action
The mechanism of action of bis(2,6-dimethoxyphenyl) telluride involves its ability to interact with various molecular targets. The tellurium atom can form bonds with different elements, facilitating redox reactions and acting as a catalyst in certain processes. The compound’s effects are mediated through its interactions with cellular components and enzymes, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Bis(2,6-dimethoxyphenyl) sulfide
- Bis(2,6-dimethoxyphenyl) selenide
- Bis(2,6-dimethoxyphenyl) telluride
Comparison
- Bis(2,6-dimethoxyphenyl) sulfide : Contains sulfur instead of tellurium, exhibiting different reactivity and applications.
- Bis(2,6-dimethoxyphenyl) selenide : Contains selenium, with properties intermediate between sulfur and tellurium derivatives.
- This compound : Unique due to the presence of tellurium, offering distinct redox properties and potential applications in materials science .
Properties
CAS No. |
214050-07-4 |
---|---|
Molecular Formula |
C16H18O4Te |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
2-(2,6-dimethoxyphenyl)tellanyl-1,3-dimethoxybenzene |
InChI |
InChI=1S/C16H18O4Te/c1-17-11-7-5-8-12(18-2)15(11)21-16-13(19-3)9-6-10-14(16)20-4/h5-10H,1-4H3 |
InChI Key |
HXRFULYVKFTJIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)[Te]C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
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